Welcome to the BenchChem Online Store!
molecular formula C16H21NO4 B8439205 8-(3-Methoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carboxamide

8-(3-Methoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carboxamide

Cat. No. B8439205
M. Wt: 291.34 g/mol
InChI Key: UYHLSPFYYMWOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03932429

Procedure details

A mixture of 3.5 g of 4-(3-methoxyphenyl)-4-cyano-1,1-ethylenedioxy-cyclohexane, 70 ml of 5 % aqueous potassium hydroxide and 70 ml of ethanol is refluxed for 22 hours. After cooling, the mixture is diluted with water, and then extracted with chloroform. The chloroform extract is dried and evaporated to remove solvent. The residue thus obtained is recrystallized from a mixture of ethylacetate and n-hexane. 2.32 g of 4-(3-methoxyphenyl)-4-carbamoyl-1,1-ethylenedioxy-cyclohexane are obtained. M.p. 135° - 138°C.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2([C:19]#[N:20])[CH2:14][CH2:13][C:12]3([O:18][CH2:17][CH2:16][O:15]3)[CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1.[OH-].[K+].C([OH:25])C>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2([C:19](=[O:25])[NH2:20])[CH2:10][CH2:11][C:12]3([O:15][CH2:16][CH2:17][O:18]3)[CH2:13][CH2:14]2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C1(CCC2(CC1)OCCO2)C#N
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 22 hours
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from a mixture of ethylacetate and n-hexane

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1(CCC2(CC1)OCCO2)C(N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.